molecular formula C21H19FN4O2S B2723925 7-(diethylamino)-3-(5-((2-fluorophenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one CAS No. 326913-85-3

7-(diethylamino)-3-(5-((2-fluorophenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

Cat. No. B2723925
CAS RN: 326913-85-3
M. Wt: 410.47
InChI Key: GDEGSYAGMWDFGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or innovations associated with the synthesis .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what the reaction mechanisms are .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Highly Sensitive Probes for Metal Ions Detection

One application involves the use of coumarin derivatives as highly sensitive and selective probes for metal ions. For example, a study demonstrated the synthesis of a coumarin-pyrazolone probe for the detection of Cr3+ ions in living cells. This probe exhibited a quick color change and significant fluorescence quenching upon interaction with Cr3+, indicating its potential for environmental monitoring and biological studies (Mani et al., 2018).

Synthesis of Novel Derivatives for Biological Activities

Another area of research focuses on the synthesis of novel coumarin-thiadiazolyl derivatives using green chemistry approaches. These derivatives have been synthesized under ultrasound in a one-pot process, showcasing a broad range of biological and pharmacological properties. The study suggests the potential of these derivatives in drug synthesis and medicinal chemistry, highlighting their role in designing compounds with enhanced biological activity (Nikalje et al., 2017).

Fluorescent Materials for Analytical and Biological Applications

Coumarin derivatives have also been explored for their fluorescence properties, making them valuable candidates for analytical and biological applications. One such study synthesized 3-azolyl-7-diethylaminocoumarin derivatives, finding them to be highly sensitive fluorophores suitable for various analytical purposes (Takechi et al., 2000).

Mechanism of Action

If the compound is a drug or a biologically active substance, this would involve studying how it interacts with its target in the body .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it .

Future Directions

This would involve discussing potential future research directions, such as new applications for the compound, ways to improve its synthesis, or unanswered questions about its behavior .

properties

IUPAC Name

7-(diethylamino)-3-[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-3-26(4-2)14-10-9-13-11-15(20(27)28-18(13)12-14)19-24-25-21(29-19)23-17-8-6-5-7-16(17)22/h5-12H,3-4H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEGSYAGMWDFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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